Aspartic acid methyl ester
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Overview
Description
Aspartic acid methyl ester is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is formed by esterifying the carboxyl group of aspartic acid with methanol. This compound is of significant interest due to its applications in organic synthesis, particularly in the production of peptides and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspartic acid methyl ester can be synthesized through the esterification of aspartic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides a convenient and efficient route to produce amino acid methyl esters .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of enzymatic and chemical methods. For example, the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase is a notable method . This process is further optimized by chemical transformation in an aqueous solution with methanol and hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: Aspartic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to revert to aspartic acid.
Condensation: It can participate in condensation reactions to form peptides.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and an acid or base catalyst.
Condensation: Often requires coupling agents like carbodiimides.
Substitution: May involve nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Aspartic acid.
Condensation: Peptides and other amino acid derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Aspartic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Plays a role in the study of neurotransmission and metabolic pathways.
Medicine: Investigated for its potential in drug development and as a component in various therapeutic agents.
Industry: Utilized in the production of artificial sweeteners like aspartame.
Mechanism of Action
The mechanism of action of aspartic acid methyl ester involves its hydrolysis to aspartic acid, which then participates in various metabolic pathways. Aspartic acid is involved in the urea cycle, gluconeogenesis, and neurotransmission . The ester form allows for easier incorporation into synthetic processes and can be hydrolyzed under physiological conditions to release aspartic acid .
Comparison with Similar Compounds
Aspartame: A dipeptide ester formed from aspartic acid and phenylalanine methyl ester.
N-Methyl-D-aspartic acid: A derivative used in neuroscience research.
Uniqueness: Aspartic acid methyl ester is unique due to its versatility in synthetic chemistry and its role as a precursor to various biologically active compounds. Its ability to undergo hydrolysis to release aspartic acid makes it a valuable tool in both research and industrial applications .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage this compound in various fields, from organic synthesis to medical research.
Properties
IUPAC Name |
methyl 2,4-diamino-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBUDPXCXXQEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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